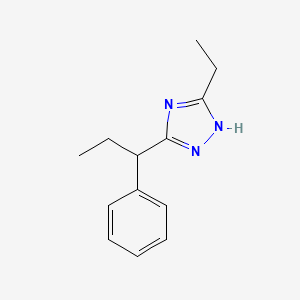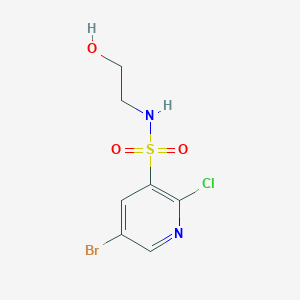
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
説明
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylases. This compound has also been found to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have antiviral properties against the influenza virus. In agriculture, this compound has been found to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll.
実験室実験の利点と制限
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its toxicity and potential side effects.
将来の方向性
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has shown promising results in scientific research, and there are several future directions for its study. In medicine, further studies are needed to determine its potential as an anticancer, anti-inflammatory, and antiviral agent. In addition, studies are needed to determine its toxicity and potential side effects. In agriculture, further studies are needed to determine its potential as a herbicide and fungicide. In material science, further studies are needed to determine its potential as a precursor for the synthesis of various compounds, including metal-organic frameworks and polymers.
Conclusion:
This compound is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods and has shown promising results in scientific research. This compound has been found to have anticancer, anti-inflammatory, and antiviral properties in medicine, and has been studied for its potential use as a herbicide and fungicide in agriculture. In addition, this compound has been studied for its potential use as a precursor for the synthesis of various compounds in material science. Further studies are needed to determine its mechanism of action, toxicity, and potential side effects.
科学的研究の応用
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer, anti-inflammatory, and antiviral properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have antiviral properties against the influenza virus.
In agriculture, this compound has been studied for its potential use as a herbicide. This compound has been found to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll. This compound has also been studied for its potential use as a fungicide.
In material science, this compound has been studied for its potential use as a precursor for the synthesis of various compounds, including metal-organic frameworks and polymers.
特性
IUPAC Name |
1-cyclopentyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-7(9(16)17)5-14-15(8)6-3-1-2-4-6/h5-6H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIOUJGDIKRGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)


![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)


![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)

![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)


